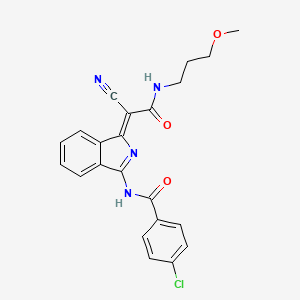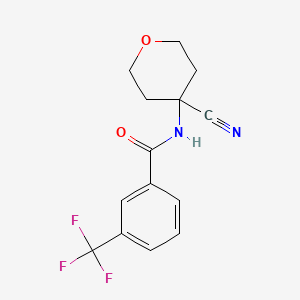
(7-Methyl-4-((3,4,5-trimethoxyphenyl)amino)-1,8-naphthyridin-3-yl)(2-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(7-Methyl-4-((3,4,5-trimethoxyphenyl)amino)-1,8-naphthyridin-3-yl)(2-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C25H30N4O4 and its molecular weight is 450.539. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
PET Imaging Candidates
One study describes the synthesis of carbon-11-labeled aminoalkylindole derivatives as candidates for cannabinoid receptor radioligands in PET imaging of alcohol abuse. These compounds were prepared with high radiochemical yields and purity, indicating their potential as tools for investigating cannabinoid receptor involvement in alcohol-related behaviors (Gao et al., 2014).
Electronic Structure and Nonlinear Optical Analysis
Another research effort involved the synthesis and characterization of a novel chromone derivative, conducting DFT calculations, and analyzing its electronic structure, natural bond orbital (NBO), and nonlinear optical (NLO) properties. This study provides insights into the electronic absorption spectra in different solvents, correlating calculated and experimental transition energies, highlighting the compound's potential in materials science (Halim & Ibrahim, 2017).
Antibacterial Activity
Research on 3-aryl-4-formyl-1-[3-(3-chlorophenyl)-1,8-naphthyridin-2-yl]pyrazoles explored their synthesis and tested their antibacterial activity. This study not only provided structural assignments based on elemental analyses and spectral data but also tested these compounds' efficacy against bacteria, contributing to the search for new antibacterial agents (Mogilaiah et al., 2009).
Synthesis and Characterization of Polyamides
A novel naphthalene-ring containing diamine was synthesized and used to prepare a series of polyamides with good solubility and thermal stability. These materials, characterized by their inherent viscosities and thermal properties, demonstrate potential applications in high-performance polymers and engineering plastics (Mehdipour-Ataei et al., 2005).
Anticancer Activity
A novel naphthyridine derivative was studied for its anticancer activity in human melanoma A375 cells. The compound induced necroptosis at low concentrations and apoptosis at high concentrations, suggesting its potential as a chemical substance for melanoma treatment. This highlights the compound's dual mode of action depending on concentration, providing a foundation for further therapeutic development (Kong et al., 2018).
properties
IUPAC Name |
(2-methylpiperidin-1-yl)-[7-methyl-4-(3,4,5-trimethoxyanilino)-1,8-naphthyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O4/c1-15-9-10-18-22(28-17-12-20(31-3)23(33-5)21(13-17)32-4)19(14-26-24(18)27-15)25(30)29-11-7-6-8-16(29)2/h9-10,12-14,16H,6-8,11H2,1-5H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLDSVNSDCOSOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC(=C(C(=C4)OC)OC)OC)C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2679421.png)
![1-[(2-Fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one](/img/structure/B2679429.png)
![N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2679430.png)
![6-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride](/img/no-structure.png)
![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2679432.png)



![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methoxybenzamide](/img/structure/B2679437.png)
![(1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B2679439.png)

![N-[2-(5-Phenylimidazol-1-yl)ethyl]but-2-ynamide](/img/structure/B2679442.png)